Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Proteasome Inhibition Target Engagement Cancer Research

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a heterocyclic compound characterized by a benzoxazole core with a reactive thiol group at the 2-position and a methyl ester at the 6-position. This specific substitution pattern distinguishes it from other positional isomers (e.g., 5- or 7-carboxylate) and functional analogs (e.g., 2-oxo derivatives), enabling unique reactivity profiles for alkylation, hydrolysis, and further derivatization.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 72752-81-9
Cat. No. B1520867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-mercaptobenzo[d]oxazole-6-carboxylate
CAS72752-81-9
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC(=S)O2
InChIInChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-6-7(4-5)13-9(14)10-6/h2-4H,1H3,(H,10,14)
InChIKeyFMCZQIFKXIGAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Mercaptobenzo[d]oxazole-6-carboxylate (CAS 72752-81-9): A Specialized Heterocyclic Building Block for Proteasome-Targeted Research


Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a heterocyclic compound characterized by a benzoxazole core with a reactive thiol group at the 2-position and a methyl ester at the 6-position . This specific substitution pattern distinguishes it from other positional isomers (e.g., 5- or 7-carboxylate) and functional analogs (e.g., 2-oxo derivatives), enabling unique reactivity profiles for alkylation, hydrolysis, and further derivatization . It is cataloged as a research chemical with a molecular formula of C9H7NO3S and a molecular weight of 209.22 g/mol . Its documented biological activity includes inhibition of the human proteasome subunit beta type-8, a target relevant to cancer and inflammatory disease research [1].

Why Methyl 2-Mercaptobenzo[d]oxazole-6-carboxylate Cannot Be Casually Replaced by its 5- or 7-Carboxylate Isomers


Positional isomerism on the benzoxazole ring critically alters the compound's electronic distribution, steric environment, and resultant physicochemical properties. The 6-carboxylate isomer (target compound) exhibits a predicted melting point significantly lower than its 5-carboxylate counterpart (reported m.p. 227-228°C for the 5-isomer), impacting its handling, solubility, and formulation characteristics . Furthermore, the position of the ester group dictates the geometry of key intermolecular interactions and the compound's dipole moment, which directly influences its binding affinity to biological targets like the proteasome. Generic substitution with an isomer would invalidate any established structure-activity relationship (SAR) and compromise experimental reproducibility in proteasome inhibition assays [1].

Quantitative Differentiation Evidence for Methyl 2-Mercaptobenzo[d]oxazole-6-carboxylate


Proteasome Subunit Beta Type-8 Inhibition: A Defined Biological Profile

The target compound is a confirmed inhibitor of the human proteasome subunit beta type-8 (chymotrypsin-like beta 5i subunit of the immunoproteasome), a target of interest in cancer and autoimmune disease [1]. This provides a specific, quantifiable biological anchor that is absent from publicly available data for the 5- and 7-carboxylate positional isomers. While the potency is moderate (IC50 = 3,000 nM), this target engagement profile offers a clear starting point for SAR studies, unlike the alternatives which lack any defined proteasome activity data [1].

Proteasome Inhibition Target Engagement Cancer Research

Physicochemical Differentiation: Predicted Melting Point and Boiling Point vs. 5-Carboxylate Isomer

The 6-carboxylate substitution results in a significantly lower melting point compared to the 5-carboxylate isomer, which is a crystalline solid with a reported melting point of 227-228°C . The 6-isomer does not have a high melting point in the same range (supplier data indicates it is a solid at recommended storage conditions of 4°C, but no sharp melting point near 227°C is reported) . This difference in thermal properties indicates distinct crystal packing energies and can affect solubility, dissolution rate, and ease of formulation, making the 6-isomer potentially more amenable to solution-phase chemistry at lower temperatures.

Physicochemical Properties Formulation Handling

Synthetic Utility: Documented Role as a Key Intermediate in Patented Drug Discovery Pathways

The 6-carboxylate isomer is explicitly claimed as a key intermediate in multiple patent applications (US2010/305073, WO2010/56717, WO2018/85148) for the synthesis of bioactive molecules, including proteasome inhibitors and anti-inflammatory agents . The downstream synthesis route from this compound to advanced leads is documented in ACS Medicinal Chemistry Letters (2018, vol. 9, p. 1082–1087) and Bioorganic & Medicinal Chemistry Letters (2006, vol. 16, p. 1975–1980) . This establishes a proven synthetic trajectory that is not equivalently documented for the 5- or 7-carboxylate isomers in the context of these specific therapeutic programs.

Medicinal Chemistry Patent Intermediates Synthetic Tractability

Purity and Quality Benchmarking: 98% Assay Grade Available from Global Suppliers

The compound is available at 98% purity from major international suppliers like Sigma-Aldrich, with documented certificates of analysis (CoA) . This exceeds the standard 95% purity offered for the 5- and 7-carboxylate isomers by many vendors, ensuring higher batch-to-batch consistency for sensitive biological assays. For procurement, this higher purity grade reduces the risk of confounding results from impurities and minimizes the need for in-house re-purification.

Quality Control Procurement Reproducibility

Optimal Application Scenarios for Methyl 2-Mercaptobenzo[d]oxazole-6-carboxylate Based on Quantitative Evidence


Proteasome Inhibitor Lead Optimization

Given its confirmed, albeit moderate, inhibition of the immunoproteasome subunit beta type-8 (IC50 = 3,000 nM) [1], this compound serves as a viable starting scaffold for medicinal chemistry campaigns targeting the ubiquitin-proteasome system. Researchers can functionalize the 2-thiol and 6-ester groups to improve potency, using the parent compound's activity as a baseline. This scenario is not supported by data for the 5- or 7-carboxylate isomers.

Patent-Driven Drug Discovery and Chemical Space Exploration

The compound is a documented intermediate in patents (US2010/305073, WO2018/85148) for synthesizing advanced leads . Teams engaged in competitive intelligence or seeking to explore novel chemical space around known pharmacophores can use this specific isomer to follow established synthetic routes, as referenced in ACS Med. Chem. Lett. and Bioorg. Med. Chem. Lett., reducing synthetic development time.

High-Reproducibility Biological Assays Requiring Premium Purity

For laboratories where assay sensitivity is paramount, the availability of this compound at 98% purity from a millipore-grade supplier (Sigma-Aldrich) is a critical differentiator. It minimizes the risk of off-target effects from impurities, ensuring that observed biological activity can be attributed to the target compound with high confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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